molecular formula C7H8ClNO B1591422 4-(Chloromethyl)-2-methoxypyridine CAS No. 355013-79-5

4-(Chloromethyl)-2-methoxypyridine

Cat. No. B1591422
M. Wt: 157.6 g/mol
InChI Key: SDOUAZHZDPGZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(Chloromethyl)-2-methoxypyridine” is a chemical compound with the molecular formula C₆H₈ClNO. It is a colorless liquid that is soluble in organic solvents. The molecular weight of this compound is approximately 141.59 g/mol.



Synthesis Analysis

The synthesis of “4-(Chloromethyl)-2-methoxypyridine” can be achieved through various methods. One common approach involves the chloromethylation of 2-methoxypyridine using chloromethyl ether or other chloromethylating agents. The reaction typically proceeds under specific conditions to selectively introduce the chloromethyl group onto the pyridine ring.



Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-2-methoxypyridine” consists of a pyridine ring with a chloromethyl group (CH₂Cl) and a methoxy group (OCH₃) attached at different positions. The chlorine atom is directly bonded to the pyridine ring, while the methoxy group is attached to the carbon adjacent to the nitrogen atom.



Chemical Reactions Analysis

“4-(Chloromethyl)-2-methoxypyridine” can participate in various chemical reactions, including nucleophilic substitutions, condensations, and other transformations. For example, it can react with nucleophiles to form new compounds or undergo further functionalization.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Chloromethyl)-2-methoxypyridine” include its solubility in organic solvents, melting point, boiling point, density, and other relevant characteristics. These properties play a crucial role in its behavior during reactions and applications.


Scientific Research Applications

Another compound, “[2-[4-(chloromethyl)phenyl]ethyl]triethoxy-silane”, is commonly used as a coupling agent in the synthesis of polymers, coatings, and adhesives. It also finds application in the production of functionalized nanoparticles and biomaterials.

  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
    • Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
    • Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Polymer Chemistry
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
    • Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
    • Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
  • Refrigerant

    • Field : Industrial Chemistry
    • Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
    • Method : It is produced on a large scale industrially .
    • Results : It was formerly utilized as a refrigerant .
  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .
    • Method : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
    • Results : This method provides an efficient and convenient way to produce chloromethyl derivatives of aromatic compounds .
  • Hypercrosslinked Porous Polymer Materials

    • Field : Polymer Chemistry
    • Application : Hypercrosslinked polymers (HCPs) are a series of permanent microporous polymer materials that have received an increasing level of research interest . They have remarkable advantages such as diverse synthetic methods, easy functionalization, high surface area, low-cost reagents, and mild operating conditions .
    • Method : Judicious selection of monomers, appropriate length crosslinkers, and optimized reaction conditions yield a well-developed polymer framework with an adjusted porous topology . Post fabrication of the as-developed network facilitates the incorporation of various chemical functionalities that may lead to interesting properties and enhance the selection toward a specific application .
    • Results : To date, numerous HCPs have been prepared by post-crosslinking polystyrene-based precursors, one-step self-polycondensation, or external crosslinking strategies .
  • Refrigerant

    • Field : Industrial Chemistry
    • Application : Chloromethane, also called methyl chloride, Refrigerant-40, R-40, or HCC 40, is an organic compound with the chemical formula CH3Cl . It is a crucial reagent in industrial chemistry .
    • Method : It is produced on a large scale industrially .
    • Results : It was formerly utilized as a refrigerant .

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling “4-(Chloromethyl)-2-methoxypyridine.” It is essential to wear appropriate personal protective equipment, avoid contact with skin and eyes, and handle it in accordance with good industrial hygiene practices.


Future Directions

Future research could explore the potential applications of “4-(Chloromethyl)-2-methoxypyridine” in various fields, such as pharmaceuticals, materials science, or agrochemicals. Investigating its reactivity, stability, and biological activity would be valuable for its further development.


Please note that this analysis is based on available information, and further studies may provide additional insights into the compound’s properties and applications.


properties

IUPAC Name

4-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-4-6(5-8)2-3-9-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOUAZHZDPGZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591697
Record name 4-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-methoxypyridine

CAS RN

355013-79-5
Record name 4-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.57 ml (21.6 mmol) of SOCl2 are added dropwise, whilst cooling with ice and under a N2 atmosphere, to a solution of 1.5 g (10.8 mmol) of 2-methoxy-4-(hydroxymethyl)-pyridine [for preparation see J. Org. Chem. 54 (1989), 5580] in 13 ml of chloroform. After 16 h at RT, the mixture is concentrated by evaporation, water and 2N sodium hydroxide solution are added to the residue, and extraction immediately takes place 3 times with chloroform. The organic phases are washed with water and brine, dried (Na2SO4) and concentrated by evaporation to form 2-methoxy-pyridin-4-yl-methylchloride; 1H NMR (CDCl3) δ8.15 (d, 1H), 6.90 (d, 1H), 6.76 (s, 1H), 4.49 (s, 2H), 3.94 (s, H3C).
Name
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-methoxypyridine
Reactant of Route 3
Reactant of Route 3
4-(Chloromethyl)-2-methoxypyridine
Reactant of Route 4
Reactant of Route 4
4-(Chloromethyl)-2-methoxypyridine
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-methoxypyridine
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-2-methoxypyridine

Citations

For This Compound
2
Citations
X Zhang, Y Zhang, Z Chen, T Shao, R Van… - Theranostics, 2020 - ncbi.nlm.nih.gov
Selective modulation of metabotropic glutamate receptor 2 (mGlu 2) represents a novel therapeutic approach for treating brain disorders, including schizophrenia, depression, …
Number of citations: 12 www.ncbi.nlm.nih.gov
MJ Fuchter, LS Beall, SM Baum, AG Montalban… - Tetrahedron, 2005 - Elsevier
The syntheses of a variety of substituted diaminomaleonitriles, with variable nitrogen substituents, were undertaken. Linstead macrocyclization of the resulting diaminomaleonitriles …
Number of citations: 56 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.